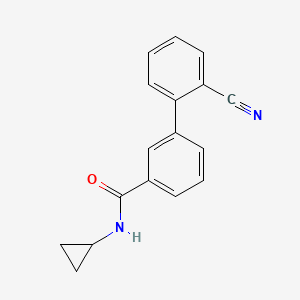

3-(2-Cyanophenyl)-N-cyclopropylbenzamide

説明

3-(2-Cyanophenyl)-N-cyclopropylbenzamide is a benzamide derivative featuring a 2-cyanophenyl substituent at the 3-position of the benzamide core and an N-cyclopropyl group. The cyanophenyl group introduces electron-withdrawing properties, which may influence binding affinity and metabolic stability compared to other substituents.

特性

IUPAC Name |

3-(2-cyanophenyl)-N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c18-11-14-4-1-2-7-16(14)12-5-3-6-13(10-12)17(20)19-15-8-9-15/h1-7,10,15H,8-9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEBYGNFCICFEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742962 | |

| Record name | 2'-Cyano-N-cyclopropyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-33-0 | |

| Record name | [1,1′-Biphenyl]-3-carboxamide, 2′-cyano-N-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Cyano-N-cyclopropyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyanophenyl)-N-cyclopropylbenzamide typically involves the reaction of 2-cyanobenzoic acid with cyclopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

3-(2-Cyanophenyl)-N-cyclopropylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

3-(2-Cyanophenyl)-N-cyclopropylbenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers

作用機序

The mechanism of action of 3-(2-Cyanophenyl)-N-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

類似化合物との比較

Key Structural Features

The compound shares a common benzamide scaffold with cyclopropyl and aryl substituents. Below is a comparative analysis of its structural analogs:

Analysis :

- Steric Considerations : The cyclopropyl group provides steric hindrance, which may influence binding pocket interactions in biological targets. Compounds with bulkier substituents (e.g., oxadiazole in ) exhibit higher molecular weights and altered lipophilicity.

- Bioactivity: C22 () demonstrates relevance in KRas4B/PDE6δ inhibition, suggesting that the target compound’s cyanophenyl group might modulate similar pathways but with differing binding kinetics.

Physicochemical Properties

Limited data for the target compound necessitate inferences from analogs:

Key Observations :

- The cyanophenyl group likely reduces aqueous solubility compared to hydroxyl or oxadiazole-containing analogs.

生物活性

3-(2-Cyanophenyl)-N-cyclopropylbenzamide is a compound that has garnered attention for its potential biological activities. With a molecular formula of C15H14N2O and a molecular weight of 238.29 g/mol, this compound is primarily studied in the context of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- IUPAC Name : 3-(2-Cyanophenyl)-N-cyclopropylbenzamide

- Molecular Formula : C15H14N2O

- Molecular Weight : 238.29 g/mol

- Canonical SMILES : C1CC1NC(=O)C2=CC=CC=C2C(=C)C=C(C#N)C=C1

The compound features a cyanophenyl group and a cyclopropyl moiety, which contribute to its unique biological profile.

The biological activity of 3-(2-Cyanophenyl)-N-cyclopropylbenzamide primarily involves its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain kinases, which are crucial in various signaling pathways associated with cell proliferation and survival.

Anticancer Activity

Recent research has indicated that 3-(2-Cyanophenyl)-N-cyclopropylbenzamide exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The compound appears to disrupt the cell cycle, leading to decreased cell viability.

Case Study: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells revealed that treatment with 3-(2-Cyanophenyl)-N-cyclopropylbenzamide resulted in:

- Inhibition of Cell Proliferation : A significant reduction in cell growth was observed at concentrations above 10 µM.

- Apoptotic Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.

- Mechanistic Insights : Western blot analysis showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 3-(2-Cyanophenyl)-N-cyclopropylbenzamide

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of 3-(2-Cyanophenyl)-N-cyclopropylbenzamide. Initial findings indicate:

- Absorption : Rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration.

- Metabolism : Primarily metabolized by liver enzymes, with several metabolites identified.

- Excretion : Predominantly excreted via urine, suggesting renal clearance as a significant pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。